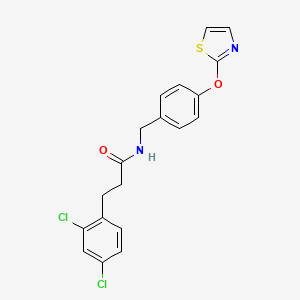

3-(2,4-dichlorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,4-dichlorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide, also known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential medical applications. DTTB is a small molecule that belongs to the family of benzylpropanamides, which have been shown to possess diverse biological activities.

Aplicaciones Científicas De Investigación

Anticonvulsant Studies

Research has indicated the synthesis and evaluation of compounds structurally related to 3-(2,4-dichlorophenyl)-N-(4-(thiazol-2-yloxy)benzyl)propanamide for anticonvulsant activities. Specifically, isomeric compounds involving chlorophenyl and benzyl groups have demonstrated promising results in preclinical models for epilepsy treatment. These compounds were found to be active in both the maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure tests, highlighting their potential as anticonvulsants with favorable therapeutic indices and relative safety profiles A. Idris, N. Ayeni, & Sallau, 2011.

Antimicrobial and Cytotoxic Activities

Another area of research involves the synthesis of new thiazole derivatives, including those structurally related to the discussed compound, for their antimicrobial and cytotoxic activities. Certain synthesized derivatives have shown significant antibacterial and anticandidal effects, as well as cytotoxicity against various cancer cell lines, suggesting their potential utility in developing new antimicrobial and anticancer agents Sam Dawbaa et al., 2021.

MMP Inhibitors for Tissue Damage

Derivatives combining benzisothiazole and 4-thiazolidinone frameworks have been designed to assess their effectiveness in modulating inflammatory/oxidative processes and inhibiting matrix metalloproteinases (MMPs), which are crucial in tissue damage and wound healing. One derivative, in particular, showed high activity in inhibiting MMP-9, a key enzyme involved in inflammatory processes, at nanomolar levels M. Incerti et al., 2018.

Antinociceptive Activity

Research on (5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives related to the compound has demonstrated notable antinociceptive effects. These effects were observed across various pain models, including tail clip, tail flick, hot plate, and writhing tests, indicating their potential application in pain management T. Önkol et al., 2004.

Spectroscopic and Quantum Chemical Studies

The compound has also been the subject of spectroscopic and quantum chemical studies to understand its structural, electronic, and reactive properties. Such studies contribute to the compound's potential application in material science and molecular electronics by elucidating its interaction mechanisms at the molecular level A. Viji et al., 2020.

Propiedades

IUPAC Name |

3-(2,4-dichlorophenyl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O2S/c20-15-5-3-14(17(21)11-15)4-8-18(24)23-12-13-1-6-16(7-2-13)25-19-22-9-10-26-19/h1-3,5-7,9-11H,4,8,12H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAZVQVCCPMOQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CCC2=C(C=C(C=C2)Cl)Cl)OC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate](/img/structure/B2404561.png)

![3-(4-methoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2404563.png)

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2404567.png)

![3-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2404569.png)

![1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2404570.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2404575.png)

![Benzo[d]thiazol-2-ylmethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2404577.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/no-structure.png)

![tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B2404582.png)